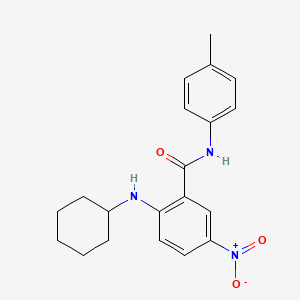![molecular formula C8H5F3N4O2 B12487937 2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione](/img/structure/B12487937.png)
2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione is a fluorinated heterocyclic compound. It belongs to the class of triazines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,6-diaminopyrimidine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazines with various functional groups.
Aplicaciones Científicas De Investigación
2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-tris(trifluoromethyl)-1,3,5-triazine
- 2-fluoro-1,3,5-triazine
- 2,4-difluoro-6-bis(trimethylsilylphosphino)-1,3,5-triazine
Uniqueness
2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential for diverse applications compared to other triazine derivatives.
Propiedades
Fórmula molecular |
C8H5F3N4O2 |
|---|---|
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
2-methyl-6-(trifluoromethyl)-4H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione |
InChI |
InChI=1S/C8H5F3N4O2/c1-3-6(17)13-7-12-4(8(9,10)11)2-5(16)15(7)14-3/h2H,1H3,(H,12,13,17) |
Clave InChI |
MIIWXQWICXJAHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=O)C=C(N=C2NC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12487858.png)
![4-Oxo-3-[4-(propoxycarbonyl)phenoxy]-2-(trifluoromethyl)chromen-7-YL morpholine-4-carboxylate](/img/structure/B12487864.png)

![4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487882.png)
![Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487891.png)

![6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12487903.png)
![5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12487918.png)
![N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12487927.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine](/img/structure/B12487933.png)
![2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12487942.png)
![1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487945.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide](/img/structure/B12487946.png)
